molecular formula C9H14O2 B15423989 2,3,4,7,8,9-Hexahydrooxecin-10-one CAS No. 110189-65-6

2,3,4,7,8,9-Hexahydrooxecin-10-one

Cat. No.: B15423989
CAS No.: 110189-65-6
M. Wt: 154.21 g/mol
InChI Key: ZMWLDAFJOZSOOT-UHFFFAOYSA-N
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Description

2,3,4,7,8,9-Hexahydrooxecin-10-one (CAS# 110189-65-6) is an organic compound with the molecular formula C 9 H 14 O 2 and a molecular weight of 154.206 g/mol . This compound features a ten-membered oxecin ring core and is part of a class of molecules that are of significant interest in organic synthesis and medicinal chemistry research. Compounds based on the hexahydrooxecin structure, such as Decarestrictine D, have been studied for their biological activities, indicating the potential of this structural motif in the discovery and development of new bioactive molecules . Researchers value this scaffold for its complexity and as a building block for more complex natural product analogs. Provided as a characterized solid, this product is intended for use in laboratory research applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

110189-65-6

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

2,3,4,7,8,9-hexahydrooxecin-10-one

InChI

InChI=1S/C9H14O2/c10-9-7-5-3-1-2-4-6-8-11-9/h1-2H,3-8H2

InChI Key

ZMWLDAFJOZSOOT-UHFFFAOYSA-N

Canonical SMILES

C1CC=CCCCOC(=O)C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Stereochemistry

The following table summarizes key structural differences between 2,3,4,7,8,9-Hexahydrooxecin-10-one and related compounds:

Compound Name Molecular Formula Substituents/Functional Groups Stereochemistry Source/Application
This compound (Target) Not explicitly provided Presumed ketone at C10, partial hydrogenation Undefined in evidence Likely microbial or plant-derived
(Z)-4,6,9-Trihydroxy-10-nonyl-hexahydrooxecin-2-one C₁₉H₃₄O₅ 3 hydroxyl groups, nonyl chain at C10 Z-configuration at double bond Endophytic fungus TF5-741 (novel compound)
(4R,5E,7S,10S)-4,7-Dihydroxy-10-methyl derivative C₁₀H₁₆O₄ 2 hydroxyl groups, methyl group at C10 4R,5E,7S,10S configuration Synthetic/chemical studies
(3S,6E,8S,9S,10R)-3,8,9-Trihydroxy-10-propyl analog C₁₂H₂₀O₅ 3 hydroxyl groups, propyl chain at C10 3S,6E,8S,9S,10R configuration Quantum chemical analysis
Pistacia chinensis-derived hexahydrooxecin-10-one C₁₉H₃₄O₅ 3 hydroxyl groups, nonyl chain at C2 2S,3S,4Z,6S,8S configuration Natural product (plant source)
Key Observations:
  • Substituent Diversity: The target compound lacks the hydroxyl and alkyl substituents seen in analogs like (Z)-4,6,9-Trihydroxy-10-nonyl derivatives or Pistacia-derived lactones. This may reduce its polarity and bioactivity compared to hydroxyl-rich analogs .
  • Stereochemical Complexity : Compounds such as (4R,5E,7S,10S)-4,7-Dihydroxy-10-methyl exhibit defined stereocenters and double-bond geometry, which influence their reactivity and interaction with biological targets .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,3,4,7,8,9-Hexahydrooxecin-10-one, and what analytical techniques are critical for confirming its structure?

  • Methodological Answer : Synthesis typically involves cyclization of hydroxy-carboxylic acid precursors under acidic or enzymatic conditions. Key steps include regioselective oxidation and stereochemical control via chiral catalysts. Post-synthesis, structural confirmation requires a combination of:

  • NMR spectroscopy (1H/13C) to resolve ring conformation and substituent positions.
  • Mass spectrometry (HRMS) to verify molecular formula (e.g., C₁₀H₁₆O₄ as per ).
  • Infrared spectroscopy (IR) to confirm carbonyl (C=O) and hydroxyl (OH) functional groups.
  • X-ray crystallography for absolute stereochemical assignment, as seen in derivatives with analogous oxecin frameworks .

Q. How does stereochemistry influence the physicochemical properties of this compound?

  • Methodological Answer : Stereoisomers (e.g., 4R vs. 4S configurations) exhibit distinct hydrogen-bonding patterns and dipole moments, impacting solubility and reactivity. For example:

  • Hydroxy group orientation (axial vs. equatorial) affects intermolecular interactions in crystalline states (refer to InChIKey XHUGXCVNAGWNCV-UNISNWAASA-N in ).
  • Computational tools like molecular docking or solvent-accessible surface area (SASA) analysis can predict stereochemical effects on bioavailability.

Advanced Research Questions

Q. What computational strategies are recommended to resolve contradictions in stereochemical assignments for oxecin derivatives?

  • Methodological Answer : Discrepancies in stereochemical data (e.g., conflicting NMR NOE correlations) can be addressed via:

  • Density Functional Theory (DFT) -based NMR chemical shift calculations to compare experimental and theoretical spectra .
  • Molecular Dynamics (MD) simulations to assess conformational flexibility and identify dominant rotamers in solution.
  • Cross-validation with circular dichroism (CD) or optical rotation data for chiral centers .

Q. How can researchers reconcile conflicting bioactivity data for oxecin analogs across different receptor assays?

  • Methodological Answer : Divergent bioactivity results (e.g., agonist vs. antagonist profiles) often stem from methodological variables:

  • Assay conditions : Compare buffer pH, co-solvents, and receptor expression systems (e.g., heterologous vs. native cells).
  • Receptor model selection : Hybrid approaches combining in vitro receptor activation (e.g., calcium flux assays) and in silico pharmacophore modeling improve specificity (see ’s discussion on receptor-response model divergence ).
  • Meta-analysis of datasets using multivariate statistics (e.g., PCA or cluster analysis) to identify outlier protocols .

Q. What advanced spectroscopic techniques are critical for validating the degradation pathways of this compound under oxidative stress?

  • Methodological Answer : Oxidative degradation studies require:

  • LC-MS/MS to track fragment ions and propose degradation mechanisms.
  • Electron Paramagnetic Resonance (EPR) to detect free radical intermediates.
  • Isotopic labeling (e.g., ¹⁸O) to trace oxygen incorporation in degradation products .

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